Quinate

Description

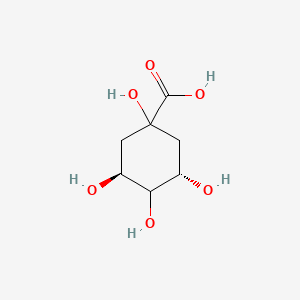

Quinate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Quinic acid has been reported in Camellia sinensis, Cuscuta reflexa, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(3R,5R)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3-5,8-10,13H,1-2H2,(H,11,12)/t3-,4-,5?,7?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWZDTNXLSGCEK-LNVDRNJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C([C@@H](CC1(C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70998288 | |

| Record name | (-)-Quinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70998288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | Quinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20519 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

77-95-2, 36413-60-2 | |

| Record name | Quinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | quinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (-)-Quinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70998288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,5-tetrahydroxycyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/058C04BGYI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Quinate Biosynthesis Pathway in Plants: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The quinate biosynthesis pathway represents a critical branch from the central shikimate pathway in plants, leading to the production of this compound and its derivatives, which are integral to a wide array of physiological processes, including defense against herbivores and pathogens, and the formation of essential polymers like lignin. This technical guide provides an in-depth exploration of the core aspects of the this compound biosynthesis pathway, tailored for researchers, scientists, and professionals in drug development. It encompasses a detailed overview of the enzymatic reactions, regulatory mechanisms, and its intersection with primary metabolism. This document presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key assays, and visual diagrams of pathways and workflows to facilitate a comprehensive understanding of this vital metabolic route.

Introduction

The shikimate pathway is a conserved metabolic route in plants, fungi, and microorganisms, responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan)[1][2]. A significant branch point in this pathway leads to the synthesis of this compound, a cyclitol (a carbocyclic polyol) that serves as a precursor for various secondary metabolites, including chlorogenic acid, a potent antioxidant and defense compound[3][4]. The regulation and flux through the this compound pathway are intricately linked to the overall metabolic status of the plant and its response to environmental cues[3]. Understanding the nuances of this compound biosynthesis is paramount for developing novel herbicides, engineering stress-tolerant crops, and exploring new avenues for natural product-based drug discovery.

The Core Pathway: From Shikimate to this compound

The biosynthesis of this compound diverges from the shikimate pathway at the level of 3-dehydrothis compound. While the shikimate pathway proceeds through the action of 3-dehydrothis compound dehydratase and shikimate dehydrogenase, the formation of this compound is primarily catalyzed by the enzyme This compound dehydrogenase (QDH) .

Key Enzymes and Reactions

-

3-Deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS): This is the first enzyme of the shikimate pathway, catalyzing the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). The activity of DAHPS is a key regulatory point controlling the influx of carbon into the entire aromatic amino acid biosynthetic network.

-

3-Dehydrothis compound synthase (DHQS): Converts DAHP to 3-dehydrothis compound.

-

3-Dehydrothis compound dehydratase/shikimate dehydrogenase (DQD/SDH): In plants, the third and fourth steps of the shikimate pathway are often catalyzed by a bifunctional enzyme. The DQD domain converts 3-dehydrothis compound to 3-dehydroshikimate, which is then reduced to shikimate by the SDH domain, typically using NADPH as a cofactor.

-

This compound Dehydrogenase (QDH): This enzyme catalyzes the reversible NAD(P)H-dependent reduction of 3-dehydrothis compound to this compound. QDH belongs to the same gene family as SDH and their activities can sometimes overlap, with certain isoforms exhibiting dual specificity. The direction of the reaction (synthesis or degradation of this compound) is influenced by the cellular redox state (NAD(P)H/NAD(P)+ ratio) and the concentration of substrates.

Pathway Regulation

The flux through the this compound and shikimate pathways is tightly regulated at multiple levels to meet the plant's metabolic demands for both primary and secondary metabolism.

Transcriptional Regulation

The expression of genes encoding shikimate and this compound pathway enzymes is responsive to various developmental and environmental signals. For instance, the expression of genes involved in this compound utilization in some organisms is induced by the presence of this compound or shikimate. In plants, the transcription of pathway genes can be influenced by factors such as light, nutrient availability, and pathogen attack, often mediated by specific transcription factors.

Allosteric Regulation

Allosteric regulation plays a crucial role in modulating enzyme activity in response to metabolic feedback. While the first enzyme of the shikimate pathway, DAHPS, is a major site of allosteric feedback inhibition by aromatic amino acids in microbes, this regulation is more complex in plants, with different isoforms showing varying sensitivities. Downstream enzymes such as chorismate mutase are also subject to allosteric control. The activity of QDH and SDH can be influenced by the concentrations of their substrates, products, and cofactors, as well as by other metabolic intermediates.

Quantitative Data

Enzyme Kinetics

The kinetic properties of this compound Dehydrogenase (QDH) and Shikimate Dehydrogenase (SDH) have been characterized in several plant species. The following table summarizes key kinetic parameters.

| Enzyme | Plant Species | Substrate | Km (µM) | Vmax | Kcat (s-1) | Cofactor | Reference |

| QDH | Populus trichocarpa (Poptr2) | This compound | 1300 ± 100 | - | 1.8 ± 0.1 | NAD+ | |

| QDH | Populus trichocarpa (Poptr3) | This compound | 1100 ± 100 | - | 1.5 ± 0.1 | NAD+ | |

| SDH | Populus trichocarpa (Poptr1) | Shikimate | 110 ± 10 | - | 11.2 ± 0.4 | NADP+ | |

| SDH | Populus trichocarpa (Poptr5) | Shikimate | 140 ± 10 | - | 13.1 ± 0.5 | NADP+ | |

| SDH | Arabidopsis thaliana | Shikimate | - | Reduced by NQD | - | NADP+ | |

| SDH | Camellia sinensis (CsDQD/SDHa) | 3-Dehydroshikimate | 118.8 ± 10.3 | 29.8 ± 0.8 µmol min-1 mg-1 | 30.1 ± 0.8 | NADPH | |

| SDH | Camellia sinensis (CsDQD/SDHa) | Shikimate | 240.5 ± 20.1 | 14.2 ± 0.5 µmol min-1 mg-1 | 14.3 ± 0.5 | NADP+ | |

| SDH | Camellia sinensis (CsDQD/SDHc) | 3-Dehydroshikimate | 105.7 ± 9.8 | 25.7 ± 0.7 µmol min-1 mg-1 | 26.0 ± 0.7 | NADPH | |

| SDH | Camellia sinensis (CsDQD/SDHc) | Shikimate | 210.6 ± 18.5 | 22.1 ± 0.6 µmol min-1 mg-1 | 22.3 ± 0.6 | NADP+ | |

| SDH | Camellia sinensis (CsDQD/SDHd) | 3-Dehydroshikimate | 135.4 ± 12.7 | 18.9 ± 0.5 µmol min-1 mg-1 | 19.1 ± 0.5 | NADPH | |

| SDH | Camellia sinensis (CsDQD/SDHd) | Shikimate | 189.3 ± 15.6 | 28.9 ± 0.9 µmol min-1 mg-1 | 29.2 ± 0.9 | NADP+ |

Note: '-' indicates data not available in the cited source. Kinetic parameters can vary depending on assay conditions.

Experimental Protocols

Extraction of this compound and Shikimate from Plant Tissues

This protocol is a general guideline and may require optimization for specific plant species and tissues.

Materials:

-

Plant tissue (e.g., leaves, roots)

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Extraction solvent (e.g., 80% methanol)

-

Microcentrifuge tubes

-

Microcentrifuge

-

Syringe filters (0.22 µm)

-

HPLC or LC-MS/MS system

Procedure:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

-

Weigh the frozen powder (typically 50-100 mg) into a pre-chilled microcentrifuge tube.

-

Add a defined volume of cold extraction solvent (e.g., 1 mL of 80% methanol per 100 mg of tissue).

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the mixture on ice for 30 minutes, with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

For cleaner samples, a solid-phase extraction (SPE) step can be incorporated.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Analyze the sample immediately or store at -80°C until analysis.

Quantification of this compound and Shikimate by HPLC

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A typical mobile phase consists of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 2.5) and an organic solvent (e.g., methanol or acetonitrile). A gradient elution is often used to achieve better separation.

Procedure:

-

Equilibrate the column with the initial mobile phase composition.

-

Inject a known volume of the filtered plant extract (e.g., 10-20 µL).

-

Run the gradient program to separate the compounds.

-

Monitor the absorbance at a wavelength where shikimate and this compound absorb (e.g., 210-220 nm).

-

Identify and quantify the peaks by comparing their retention times and peak areas to those of authentic standards of this compound and shikimate. A standard curve should be generated for accurate quantification.

Spectrophotometric Assay for this compound Dehydrogenase (QDH) and Shikimate Dehydrogenase (SDH) Activity

This assay measures the rate of NAD(P)H production or consumption at 340 nm.

Materials:

-

Plant protein extract

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5-9.0)

-

Substrate stock solutions (e.g., 100 mM this compound or shikimate)

-

Cofactor stock solutions (e.g., 10 mM NAD+ or NADP+ for the oxidative reaction; 10 mM NADH or NADPH for the reductive reaction)

-

Spectrophotometer capable of reading at 340 nm

Procedure for the Oxidative Reaction (this compound/Shikimate to 3-Dehydrothis compound/3-Dehydroshikimate):

-

Prepare a reaction mixture in a cuvette containing the assay buffer, substrate (e.g., final concentration of 1-10 mM this compound or shikimate), and cofactor (e.g., final concentration of 0.2-1 mM NAD+ or NADP+).

-

Pre-incubate the mixture at the desired temperature (e.g., 25-30°C) for 5 minutes.

-

Initiate the reaction by adding a small volume of the plant protein extract.

-

Immediately monitor the increase in absorbance at 340 nm over time (e.g., for 3-5 minutes). The rate of increase in absorbance is proportional to the rate of NAD(P)H formation.

-

Calculate the enzyme activity using the molar extinction coefficient of NAD(P)H at 340 nm (6.22 mM-1 cm-1).

Procedure for the Reductive Reaction (3-Dehydrothis compound/3-Dehydroshikimate to this compound/Shikimate):

-

Prepare a reaction mixture in a cuvette containing the assay buffer, substrate (e.g., final concentration of 0.1-1 mM 3-dehydrothis compound or 3-dehydroshikimate), and cofactor (e.g., final concentration of 0.1-0.2 mM NADH or NADPH).

-

Pre-incubate the mixture at the desired temperature for 5 minutes.

-

Initiate the reaction by adding the plant protein extract.

-

Immediately monitor the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the rate of NAD(P)H consumption.

-

Calculate the enzyme activity as described above.

Visualizing the Pathway and Workflows

This compound Biosynthesis Pathway

Caption: Overview of the this compound biosynthesis pathway branching from the shikimate pathway.

Experimental Workflow for Metabolite Quantification

References

- 1. A simplified liquid chromatography-mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of Expression of Genes Involved in this compound and Shikimate Utilization in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Remote Control by Inter-Enzyme Allostery: A Novel Paradigm for Regulation of the Shikimate Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Characterization of this compound and Shikimate Metabolism in Populus trichocarpa - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Quinate in Secondary Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth exploration of the pivotal role of quinate in the secondary metabolism of plants and microorganisms. It details its biosynthesis, its function as a key precursor to a wide array of secondary metabolites, and the enzymatic machinery governing its transformations. This document synthesizes current research to offer a comprehensive resource for professionals in natural product research and drug development.

Introduction: this compound as a Nexus Between Primary and Secondary Metabolism

This compound, or quinic acid, is a cyclitol, a carbocyclic polyol, that occupies a critical junction between primary and secondary metabolism. While structurally similar to shikimate—the central intermediate of the essential shikimate pathway—this compound itself is considered a secondary metabolite.[1] The shikimate pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, and fungi, making it a vital process for life.[2][3][4] this compound metabolism leverages the core machinery of the shikimate pathway, branching off to produce a diverse array of specialized compounds, including commercially important antioxidants, polymers, and signaling molecules.[5] Its accumulation is a feature of plant defense and stress responses, and it serves as a significant reservoir for the production of valuable natural products.

Biosynthesis of this compound: A Branch from the Shikimate Pathway

This compound biosynthesis is intrinsically linked to the shikimate pathway, originating from the common intermediate, 3-dehydrothis compound. In primary metabolism, 3-dehydrothis compound is converted to 3-dehydroshikimate by the enzyme 3-dehydrothis compound dehydratase (DQD). However, a parallel reaction, catalyzed by This compound Dehydrogenase (QDH) , reduces 3-dehydrothis compound to form this compound.

This diversion of flux from the primary aromatic amino acid pathway into this compound synthesis is a key regulatory point. QDH enzymes evolved from Shikimate Dehydrogenase (SDH) enzymes following a gene duplication event that occurred before the split of angiosperms and gymnosperms. This evolutionary event allowed for the neofunctionalization of the duplicated gene, enabling the production of this compound as a distinct secondary metabolite while preserving the essential function of SDH in primary metabolism. In some bacteria, a bifunctional this compound/shikimate dehydrogenase (QSDH) can catalyze reactions on both substrates.

Role of this compound in the Biosynthesis of Key Secondary Metabolites

This compound serves as the direct alicyclic backbone for several classes of secondary metabolites, most notably the hydroxycinnamoyl-quinates (e.g., chlorogenic acids) and as an intermediate acyl carrier in the biosynthesis of lignin.

Chlorogenic Acids (CGAs)

Chlorogenic acids (CGAs) are esters formed between hydroxycinnamic acids (such as caffeic acid, p-coumaric acid, and ferulic acid) and quinic acid. The most common CGA is 5-O-caffeoylquinic acid. These compounds are potent antioxidants and play significant roles in plant defense against pathogens and herbivores.

The primary route to CGA synthesis involves the enzyme Hydroxycinnamoyl-CoA:this compound Hydroxycinnamoyl Transferase (HQT) . This enzyme catalyzes the transfer of a hydroxycinnamoyl group from its Coenzyme A (CoA) thioester (e.g., caffeoyl-CoA) to the hydroxyl group of this compound. While alternative pathways exist, the HQT-mediated route is considered the major contributor to CGA accumulation in many plant species, including tomato and artichoke.

Lignin Biosynthesis

Lignin is a complex polymer of aromatic compounds that provides structural rigidity to plant cell walls. The biosynthesis of its monomeric precursors, the monolignols, proceeds through the phenylpropanoid pathway. A key enzyme in this pathway, Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyl Transferase (HCT) , utilizes both shikimate and, to a lesser extent, this compound as acyl acceptors.

HCT catalyzes the transfer of p-coumaroyl from p-coumaroyl-CoA to shikimate (or this compound), forming p-coumaroyl-shikimate. This intermediate is then hydroxylated to caffeoyl-shikimate. The HCT enzyme can then catalyze the reverse reaction, converting caffeoyl-shikimate back to caffeoyl-CoA, which is further processed into monolignols. While shikimate is the preferred substrate for HCT, its ability to use this compound demonstrates the metabolic plasticity and the central role of these cyclitols as carriers in the phenylpropanoid pathway.

Quantitative Data Presentation

The efficiency and substrate preference of the key enzymes in this compound metabolism are critical for understanding metabolic flux. The following tables summarize kinetic parameters for HCT and HQT from various plant species and gene expression data for this compound-related enzymes.

Table 1: Enzyme Kinetic Parameters

This table presents the Michaelis-Menten constant (Km), a measure of substrate affinity, and the catalytic rate constant (kcat) for key acyltransferases. A lower Km value indicates higher affinity.

| Enzyme | Organism | Substrate (Acyl Acceptor) | Km (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (s⁻¹mM⁻¹) |

| HCT | Physcomitrium patens | Shikimate | 0.22 | 5.1 | 23.18 |

| This compound | 9.4 | 3.5 | 0.37 | ||

| HQT | Solanum lycopersicum (Tomato) | Chlorogenic Acid (CGA) | 16 ± 3 | N/A | N/A |

| HCT1 | Trifolium pratense (Red Clover) | p-Coumaroyl-CoA (donor) with Shikimate | N/A | 1200 (nkat mg⁻¹)† | N/A |

| HCT2 | Trifolium pratense (Red Clover) | p-Coumaroyl-CoA (donor) with Malate | N/A | 34 (nkat mg⁻¹)† | N/A |

Data sourced from references:. †Specific activity reported, not kcat.

Table 2: Relative Gene Expression and Metabolite Levels

This table shows examples of how this compound-related pathways are regulated at the transcriptional level and how metabolite concentrations can vary.

| Gene / Metabolite | Organism / Condition | Tissue | Observation |

| DQD/SDH-like genes | Populus trichocarpa | Various | Five genes identified (Poptr1-5). Poptr1 and -5 function as true DQD/SDHs, while Poptr2 and -3 have QDH activity. Genes show distinct expression profiles in different tissues (e.g., xylem, leaves), suggesting separate roles in protein and lignin biosynthesis. |

| PtrSDH1, PtrSDH4 | Populus trichocarpa | Cambium, Xylem | Genes are significantly upregulated in these tissues, suggesting a key role in vascular development and secondary growth. |

| Chlorogenic Acid (CGA) | Coffea sp. (Coffee) | Beans (Green) | 543.23 mg/L |

| Coffea sp. (Coffee) | Beans (Medium Roast) | CGA content decreases with roasting. | |

| This compound | Various Plants | Leaves | Accumulates in response to treatment with glyphosate, an herbicide that inhibits the shikimate pathway. |

Data sourced from references:.

Experimental Protocols and Methodologies

The study of this compound and its derivatives requires robust methods for extraction, quantification, and enzymatic analysis.

Extraction and Quantification of this compound and its Esters

Objective: To extract and quantify this compound and its derivatives (e.g., chlorogenic acid) from plant tissue.

Methodology Overview:

-

Sample Preparation: Fresh plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder to halt metabolic activity. The powder can be lyophilized for dry weight measurements.

-

Extraction: A common method involves extraction with an aqueous organic solvent, such as 80% methanol, often in a heated water bath. For tissues rich in interfering compounds like polysaccharides, a CTAB (cetyltrimethylammonium bromide) buffer extraction followed by phenol/chloroform purification may be necessary. Ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be employed to improve efficiency and reduce extraction time.

-

Filtration and Clarification: The crude extract is centrifuged to pellet cell debris. The supernatant is then filtered, typically through a 0.22 µm or 0.45 µm syringe filter, to prepare it for chromatographic analysis.

-

Quantification via HPLC-DAD: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is the standard method for quantification.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is employed, commonly using two solvents: (A) an acidified aqueous solution (e.g., water with 0.1% formic acid or 10 mM citric acid) and (B) an organic solvent like acetonitrile or methanol.

-

Detection: Chlorogenic acids and other phenylpropanoids are detected by their UV absorbance, typically around 320-330 nm.

-

Quantification: Absolute concentrations are determined by comparing peak areas to a standard curve generated from authentic chemical standards of known concentrations.

-

This compound Dehydrogenase (QDH) Activity Assay

Objective: To measure the enzymatic activity of QDH by monitoring the reduction of NAD⁺ to NADH.

Methodology Overview:

-

Protein Extraction: Crude protein is extracted from tissues by homogenizing in a suitable extraction buffer (e.g., Tris-HCl) containing protease inhibitors. The homogenate is centrifuged, and the supernatant containing soluble proteins is used for the assay.

-

Assay Principle: The activity of QDH is measured spectrophotometrically. The enzyme catalyzes the oxidation of this compound to 3-dehydrothis compound, with the concomitant reduction of NAD⁺ to NADH. The formation of NADH is monitored by the increase in absorbance at 340 nm. A similar principle can be applied to other dehydrogenases, sometimes using colorimetric reagents like Nitroblue tetrazolium (NBT) that react with the produced NAD(P)H.

-

Reaction Mixture: A typical reaction mixture in a quartz cuvette would contain:

-

Buffer (e.g., 100 mM BTP-HCl, pH 8.5-9.0)

-

NAD⁺ (cofactor)

-

Crude or purified enzyme extract

-

-

Reaction Initiation and Measurement: The reaction is initiated by adding the substrate, L-quinic acid. The change in absorbance at 340 nm is immediately recorded over time using a spectrophotometer.

-

Calculation of Activity: The rate of reaction (µmol of NADH formed per minute) is calculated using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹). Enzyme activity is typically expressed in units (U), where 1 U = 1 µmol of product formed per minute, and can be normalized to the total protein concentration.

Conclusion and Future Directions

This compound stands as a fundamentally important molecule in plant secondary metabolism, acting as a direct precursor to high-value compounds like chlorogenic acid and as a critical intermediate carrier in the biosynthesis of lignin. Its synthesis, governed by the QDH/SDH enzyme family, represents an elegant evolutionary adaptation that allows for the diversification of metabolic capabilities from a core primary pathway. For researchers in drug development, understanding the regulation of this compound metabolism offers opportunities to engineer plants or microbial systems for the enhanced production of antioxidants and other pharmacologically active compounds. Future research will likely focus on elucidating the complex transcriptional and post-translational regulation of the enzymes at the shikimate-quinate branch point and exploring the full range of secondary metabolites derived from this versatile cyclitol.

References

- 1. Inhibition and Biochemical Characterization of Methicillin-Resistant Staphylococcus aureus Shikimate Dehydrogenase: An in Silico and Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular characterization of this compound and shikimate metabolism in Populus trichocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. s3.amazonaws.com [s3.amazonaws.com]

- 4. Shikimate dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Quinate Dehydrogenase: Function, Mechanism, and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinate dehydrogenase (QDH), a key enzyme in the shikimate and this compound metabolic pathways, represents a compelling target for the development of novel antimicrobial agents and herbicides. This technical guide provides a comprehensive overview of the core aspects of QDH, including its biochemical function, catalytic mechanism, structural features, and kinetic properties. Detailed experimental protocols for enzyme characterization and data presentation in standardized formats are included to facilitate research and development efforts in this area. Furthermore, this guide explores the enzyme's role in critical metabolic pathways and its potential as a target for therapeutic intervention.

Introduction

This compound dehydrogenase (EC 1.1.1.24) is an oxidoreductase that catalyzes the reversible NAD(P)+-dependent oxidation of L-quinate to 3-dehydrothis compound.[1][2] This reaction is a crucial step in the catabolism of this compound and intersects with the shikimate pathway, an essential metabolic route for the biosynthesis of aromatic amino acids in bacteria, fungi, plants, and apicomplexan parasites.[3] The absence of the shikimate pathway in mammals makes its constituent enzymes, including this compound dehydrogenase, attractive targets for the development of non-toxic antimicrobial drugs and herbicides. This guide delves into the fundamental molecular and functional details of this compound dehydrogenase, offering a technical resource for researchers and drug development professionals.

Biochemical Function and Metabolic Context

This compound dehydrogenase plays a pivotal role in two interconnected metabolic pathways: the this compound pathway and the shikimate pathway.

-

This compound Pathway: In many microorganisms and plants, the this compound pathway allows for the utilization of this compound, a hydroaromatic compound found in various plant tissues, as a carbon source. QDH catalyzes the initial step in this pathway, converting this compound to 3-dehydrothis compound.[3]

-

Shikimate Pathway: The product of the QDH-catalyzed reaction, 3-dehydrothis compound, is also an intermediate in the shikimate pathway. This pathway is responsible for the de novo synthesis of chorismate, the common precursor for the aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folate, and other aromatic compounds.[3]

The dual involvement of QDH in these pathways highlights its metabolic significance.

Signaling Pathway Diagram

Caption: The intersection of the this compound and Shikimate pathways.

Catalytic Mechanism

The catalytic mechanism of this compound dehydrogenase involves the transfer of a hydride ion from the C3 hydroxyl group of L-quinate to the nicotinamide cofactor (NAD+ or NADP+), resulting in the formation of 3-dehydrothis compound and the reduced cofactor (NADH or NADPH).

Proposed Catalytic Mechanism Diagram

Caption: A simplified representation of the QDH catalytic cycle.

Quantitative Data

The kinetic parameters of this compound dehydrogenase can vary significantly depending on the source organism and the specific isoform. Below is a summary of reported kinetic data.

| Enzyme Source | Substrate | Cofactor | Km (µM) | Vmax (µmol/min/mg) | Optimal pH |

| Populus trichocarpa (Poptr2) | This compound | NAD+ | 624 ± 28 | 0.150 ± 0.030 | 8.5 |

| Populus trichocarpa (Poptr3) | This compound | NAD+ | 299 ± 50 | 0.103 ± 0.006 | 8.5 |

| Populus trichocarpa (Poptr2) | 3-Dehydrothis compound | NADH | - | - | - |

| Populus trichocarpa (Poptr3) | 3-Dehydrothis compound | NADH | - | - | - |

| Camellia sinensis (CsDQD/SDHa) | 3-Dehydroshikimate | NADPH | 15.3 ± 1.2 | 0.041 ± 0.001 | 8.5 |

| Camellia sinensis (CsDQD/SDHa) | Shikimate | NADP+ | 54.3 ± 4.5 | 0.018 ± 0.001 | 8.5 |

Note: Data for 3-dehydrothis compound reduction by Poptr2 and Poptr3 were not fully quantified in the cited source.

Experimental Protocols

Spectrophotometric Assay for this compound Dehydrogenase Activity

This protocol describes a standard method for determining the activity of this compound dehydrogenase by monitoring the change in absorbance resulting from the reduction or oxidation of the nicotinamide cofactor.

Materials:

-

Purified this compound dehydrogenase

-

1 M Tris-HCl buffer, pH 8.5

-

100 mM L-quinate stock solution

-

10 mM NAD+ or NADP+ stock solution

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

75 mM Tris-HCl, pH 8.5

-

200 µM NADP+ or 250 µM NAD+

-

Desired concentration of L-quinate (e.g., in the range of 0.5 µM to 5 mM for kinetic studies)

-

Purified enzyme (0.01 to 0.1 mg/ml, adjust based on activity)

-

-

Initiate the reaction by adding the L-quinate substrate.

-

Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at 340 nm over time. The molar extinction coefficient for NADPH and NADH at 340 nm is 6220 M-1cm-1.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Experimental Workflow Diagram

Caption: Workflow for a spectrophotometric QDH activity assay.

Implications for Drug Development

The essentiality of the shikimate pathway in many pathogenic microorganisms and the absence of this pathway in humans make this compound dehydrogenase a promising target for the development of novel antimicrobial agents. Inhibitors of QDH could disrupt the synthesis of essential aromatic compounds, leading to growth inhibition or cell death of the pathogen. High-throughput screening of small molecule libraries and structure-based drug design approaches can be employed to identify and optimize potent and selective QDH inhibitors.

Conclusion

This compound dehydrogenase is a metabolically important enzyme with significant potential as a therapeutic target. This technical guide has provided a detailed overview of its function, mechanism, and kinetics, along with practical experimental protocols. A thorough understanding of these core aspects is crucial for advancing research and development efforts aimed at exploiting QDH for antimicrobial and herbicidal applications. Further investigation into the structural diversity and inhibitory landscape of QDH from various pathogenic organisms will be instrumental in the successful development of novel therapeutic interventions.

References

- 1. Enzyme-substrate complexes of the this compound/shikimate dehydrogenase from Corynebacterium glutamicum enable new insights in substrate and cofactor binding, specificity, and discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Functional Analysis of 3-Dehydrothis compound Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis [frontiersin.org]

Quinate as a Precursor for Aromatic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinate, a cyclic polyol, serves as a significant precursor and intermediate in the biosynthesis of a vast array of aromatic compounds in plants and microorganisms. Its strategic position intersecting with the central shikimate pathway makes it a molecule of considerable interest for metabolic engineering and the development of novel therapeutics. This technical guide provides a comprehensive overview of the biochemical conversion of this compound into aromatic compounds, detailing the enzymatic pathways, quantitative kinetic data, and key experimental protocols.

The Core Pathway: this compound's Intersection with the Shikimate Pathway

The conversion of this compound into the central aromatic precursor, chorismate, is intrinsically linked to the shikimate pathway. This compound can be reversibly converted to 3-dehydrothis compound, a key intermediate in the shikimate pathway, by the action of This compound Dehydrogenase (QDH) . Once formed, 3-dehydrothis compound enters the main shikimate pathway to be sequentially converted into chorismate, the precursor for the aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and numerous other secondary metabolites.

The key enzymatic steps involving this compound are:

-

This compound to 3-Dehydrothis compound: Catalyzed by NAD(P)+ dependent this compound Dehydrogenase (QDH).

-

3-Dehydrothis compound to 3-Dehydroshikimate: Catalyzed by 3-Dehydrothis compound Dehydratase (DHQD).

-

3-Dehydroshikimate to Shikimate: Catalyzed by NAD(P)H dependent Shikimate Dehydrogenase (SDH).

From shikimate, the pathway continues through several enzymatic steps to yield chorismate.

Signaling Pathway Diagram

Quantitative Data: Enzyme Kinetics

The efficiency of converting this compound to aromatic compounds is dependent on the kinetic properties of the key enzymes involved. The following tables summarize the kinetic parameters for this compound Dehydrogenase, 3-Dehydrothis compound Dehydratase, and Shikimate Dehydrogenase from various sources.

Table 1: Kinetic Parameters of this compound Dehydrogenase (QDH)

| Organism | Substrate | Km (µM) | kcat (s-1) | Cofactor | Reference |

| Populus trichocarpa (Poptr2) | This compound | 130 ± 20 | 1.8 ± 0.1 | NAD+ | [1] |

| Populus trichocarpa (Poptr3) | This compound | 210 ± 30 | 2.5 ± 0.2 | NAD+ | [1] |

| Corynebacterium glutamicum | This compound | 110 | - | NAD+ | [2] |

| Escherichia coli (YdiB) | This compound | 41 | 0.05 | NAD+ | [3] |

| Escherichia coli (YdiB) | This compound | 555 | 0.05 | NADP+ | [3] |

Table 2: Kinetic Parameters of 3-Dehydrothis compound Dehydratase (DHQD)

| Organism | Km (µM) | kcat (s-1) | Vmax (µmol/L/s) | Reference |

| Corynebacterium glutamicum | 348.20 | - | 3.00 | |

| Streptomyces coelicolor | - | - | - | |

| Comamonas testosteroni | 37.2 | - | - | |

| Streptomyces acidiscabies | - | 211.83 | - | |

| Enterococcus faecalis | 54 | 48 | - |

Table 3: Kinetic Parameters of Shikimate Dehydrogenase (SDH)

| Organism | Substrate | Km (µM) | kcat (s-1) | Cofactor | Reference |

| Escherichia coli (AroE) | Shikimate | 65 | 236.7 | NADP+ | |

| Escherichia coli (YdiB) | Shikimate | 20 | 0.05 | NAD+ | |

| Escherichia coli (YdiB) | Shikimate | 120 | 0.12 | NADP+ | |

| Staphylococcus aureus | Shikimate | 21.22 | 135 | NADP+ | |

| Camellia sinensis (CsDQD/SDHa) | 3-Dehydroshikimate | 108.3 ± 7.2 | 19.8 ± 0.5 | NADPH | |

| Camellia sinensis (CsDQD/SDHa) | Shikimate | 152.6 ± 11.5 | 11.2 ± 0.3 | NADP+ |

Experimental Protocols

Heterologous Expression and Purification of this compound Dehydrogenase (QDH)

This protocol describes the expression of a His-tagged QDH from Populus trichocarpa in E. coli and its subsequent purification.

-

Gene Cloning: The coding sequence for Populus trichocarpa QDH (e.g., Poptr2 or Poptr3) is PCR amplified and cloned into a pET expression vector containing an N-terminal polyhistidine tag.

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Cell Culture and Induction:

-

Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Use the overnight culture to inoculate 1 L of LB medium and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Cool the culture to 16°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM.

-

Continue to incubate at 16°C overnight with shaking.

-

-

Cell Harvest and Lysis:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

-

Purification:

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged QDH with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

-

Dialysis and Storage:

-

Dialyze the purified protein against storage buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

-

Analyze the purity of the protein by SDS-PAGE.

-

Store the purified enzyme at -80°C.

-

This compound Dehydrogenase (QDH) Enzyme Assay

This spectrophotometric assay measures the activity of QDH by monitoring the reduction of NAD+ to NADH at 340 nm.

References

- 1. Molecular Characterization of this compound and Shikimate Metabolism in Populus trichocarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzyme-substrate complexes of the this compound/shikimate dehydrogenase from Corynebacterium glutamicum enable new insights in substrate and cofactor binding, specificity, and discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.gla.ac.uk [chem.gla.ac.uk]

microbial metabolism of quinate and its derivatives

An In-depth Technical Guide to the Microbial Metabolism of Quinate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinic acid, a cyclic polyol, is a widespread natural product found in numerous plants, including coffee beans, cranberries, and cinchona bark. Its metabolism by microorganisms is a crucial aspect of carbon cycling in various ecosystems. Furthermore, the microbial pathways for this compound degradation are of significant interest to the biotechnology and pharmaceutical industries. These pathways provide a source of valuable chemical intermediates, such as protocatechuate, which can be further converted into a range of commercially important compounds. This guide provides a comprehensive overview of the core aspects of microbial this compound metabolism, focusing on the key enzymes, metabolic pathways, regulatory mechanisms, and the experimental protocols used to study them.

Core Metabolic Pathways

The microbial catabolism of this compound primarily proceeds through its conversion to protocatechuate, which then enters the β-ketoadipate pathway for further degradation into central metabolic intermediates. This process is intricately linked to the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids.

The this compound Catabolic Pathway

The conversion of this compound to protocatechuate is a three-step enzymatic process encoded by the qui gene cluster.

-

This compound to 3-Dehydrothis compound: The pathway is initiated by the oxidation of this compound to 3-dehydrothis compound, a reaction catalyzed by This compound dehydrogenase (QDH) , encoded by the quiA gene. This enzyme typically utilizes NAD+ as a cofactor.

-

3-Dehydrothis compound to 3-Dehydroshikimate: Subsequently, 3-dehydrothis compound dehydratase , encoded by quiB, catalyzes the dehydration of 3-dehydrothis compound to form 3-dehydroshikimate.

-

3-Dehydroshikimate to Protocatechuate: The final step is the dehydration of 3-dehydroshikimate to protocatechuate, mediated by 3-dehydroshikimate dehydratase , encoded by the quiC gene.

Connection to the Shikimate and β-Ketoadipate Pathways

3-Dehydrothis compound and 3-dehydroshikimate are also intermediates in the shikimate pathway , the central route for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) in microorganisms and plants.[1] This intersection allows for a metabolic link between the catabolism of this compound and the anabolic production of essential amino acids.

Protocatechuate, the end product of the initial this compound degradation, is a key intermediate that funnels into the β-ketoadipate pathway .[2] This pathway ultimately converts protocatechuate into succinyl-CoA and acetyl-CoA, which are central metabolites that can enter the tricarboxylic acid (TCA) cycle.[3]

Data Presentation: Quantitative Analysis of Key Enzymes

The efficiency of the this compound metabolic pathway is determined by the kinetic properties of its constituent enzymes. Below is a summary of available quantitative data for key enzymes involved in this process.

| Enzyme | Gene | Organism | Km | Vmax/Specific Activity | Reference |

| 3-Dehydrothis compound Dehydratase | quiB | Aspergillus nidulans | 5 x 10-4 M | Not specified | [4] |

| 3-Dehydroshikimate Dehydratase | qsuB | Corynebacterium glutamicum | ~1 mM | kcat ~61 s-1 | [5] |

| 3-Dehydroshikimate Dehydratase | DSD | Eupenicillium parvum | 0.83 mM | 910 mU/mg |

Signaling Pathways and Regulatory Mechanisms

The expression of the qui genes is tightly regulated to ensure that the enzymes for this compound catabolism are only produced when this compound or a related inducer is present.

In Acinetobacter sp. strain ADP1, the qui genes are located adjacent to the pca genes (for protocatechuate catabolism) on the chromosome and are organized in the same transcriptional direction. The expression of both the pca and qui gene clusters is induced by protocatechuate. This regulation is mediated by the transcriptional activator PcaU. Evidence suggests the existence of a large 14-kb primary transcript that covers both the pca and qui genes, indicating they may form a single operon.

In the fungus Aspergillus nidulans, the genes for this compound breakdown, qutB and qutC, are controlled by the product of the tightly linked qutA gene. The entire qut gene cluster is induced by the presence of this compound.

Below is a diagram illustrating the regulatory pathway of the pca-qui operon in Acinetobacter sp. ADP1.

Experimental Protocols

A variety of experimental techniques are employed to investigate the microbial metabolism of this compound. This section provides detailed methodologies for key experiments.

Enzyme Activity Assay: Dehydroshikimate Dehydratase (DSD)

This protocol is adapted from the characterization of DSD from Corynebacterium glutamicum.

Materials:

-

Purified recombinant DSD enzyme

-

0.1 M Tris-HCl buffer, pH 7.5

-

10 mM MgCl2

-

1 mM 3-dehydroshikimate (DHS)

-

UV-visible spectrophotometer

-

1 mL cuvettes

Procedure:

-

Prepare a 1 mL reaction mixture in a cuvette containing 0.1 M Tris-HCl buffer (pH 7.5) and 10 mM MgCl2.

-

Add 10-100 nM of the purified DSD enzyme to the reaction mixture.

-

Initiate the reaction by adding 1 mM 3-dehydroshikimate.

-

Immediately monitor the increase in absorbance at the wavelength corresponding to the formation of protocatechuate. The product identity can be confirmed by comparing its UV spectrum to that of a protocatechuate standard.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

Enzyme activity is calculated using the molar extinction coefficient of protocatechuate.

Gene Deletion using CRISPR/Cas9 in Pseudomonas putida

This protocol provides a streamlined method for markerless gene deletion in P. putida using a CRISPR/Cas9 system.

Materials:

-

P. putida strain to be modified

-

pSEVA658-ssr plasmid (for Ssr recombinase expression)

-

pSEVA421-Cas9tr plasmid (for Cas9 and tracrRNA expression)

-

CRISPR plasmid with a specific spacer targeting the gene of interest

-

Single-stranded DNA (ssDNA) oligonucleotide with homology arms flanking the target gene

-

LB medium and agar plates with appropriate antibiotics (e.g., Gentamicin, Spectinomycin)

-

Electroporator and cuvettes

-

PCR reagents and primers flanking the target gene

Procedure:

-

Preparation of the Host Strain:

-

Sequentially transform the P. putida recipient strain with pSEVA658-ssr and pSEVA421-Cas9tr plasmids via electroporation or conjugation. Select for transformants on appropriate antibiotic-containing LB plates.

-

-

Spacer Cloning and ssDNA Design:

-

Design a 20-bp spacer sequence within the target gene, adjacent to a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').

-

Clone the designed spacer into the CRISPR plasmid.

-

Synthesize an ssDNA oligonucleotide (typically 80-120 bp) containing sequences homologous to the regions immediately upstream and downstream of the gene to be deleted.

-

-

Co-transformation and Deletion:

-

Prepare electrocompetent cells of the P. putida strain harboring the Ssr and Cas9 plasmids.

-

Co-transform the cells with the ssDNA oligonucleotide and the CRISPR plasmid containing the specific spacer.

-

Plate the transformation mixture on LB agar containing antibiotics to select for the CRISPR plasmid.

-

-

Verification of Deletion:

-

Perform colony PCR on the resulting transformants using primers that flank the target gene. A smaller PCR product compared to the wild-type indicates a successful deletion.

-

-

Plasmid Curing:

-

Culture the confirmed mutant strain in LB medium without antibiotic selection for several passages to facilitate the loss of the plasmids.

-

Plate the culture on non-selective LB agar and then screen individual colonies for the loss of antibiotic resistance to confirm plasmid curing.

-

Metabolite Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general approach for the targeted analysis of this compound and its derivatives in microbial cultures.

Materials:

-

Microbial cell culture

-

Quenching solution (e.g., 60% methanol at -40°C)

-

Extraction solvent (e.g., acetonitrile/methanol/water mixture)

-

Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

-

Appropriate chromatography column (e.g., reversed-phase C18 or HILIC)

-

Analytical standards for this compound and its expected metabolites

Procedure:

-

Sample Quenching and Extraction:

-

Rapidly quench the metabolism of a defined volume of cell culture by adding it to a cold quenching solution.

-

Centrifuge the quenched culture to pellet the cells.

-

Extract the intracellular metabolites by resuspending the cell pellet in a cold extraction solvent.

-

Centrifuge to remove cell debris and collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample onto the LC system.

-

Separate the metabolites using a suitable chromatographic gradient. For polar compounds like this compound and its derivatives, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be appropriate.

-

Detect and quantify the target metabolites using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting specific precursor-product ion transitions for each analyte to ensure high selectivity and sensitivity.

-

-

Data Analysis:

-

Identify and quantify the metabolites by comparing their retention times and mass transitions to those of authentic analytical standards.

-

Normalize the metabolite concentrations to the cell biomass or an internal standard.

-

Mandatory Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and metabolic relationships described in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. CRISPR/Cas9‐enhanced ssDNA recombineering for Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional characterization of a new 3-dehydroshikimate dehydratase from Eupenicillium parvum and its potential for protocatechuic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1. Getting started with Escher visualizations — Escher 1.8.2 documentation [escher.readthedocs.io]

- 5. Characterization of the Corynebacterium glutamicum dehydroshikimate dehydratase QsuB and its potential for microbial production of protocatechuic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Quinate Pathway: A Divergence from Primary Metabolism with Implications for Plant Defense and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinate pathway represents a critical metabolic offshoot of the central shikimate pathway in plants. While the shikimate pathway is an essential route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), the this compound pathway leads to the production of quinic acid and its derivatives, which are key players in plant secondary metabolism. These compounds, including the widely recognized chlorogenic acid, are integral to plant defense mechanisms against herbivores and pathogens and have garnered significant interest in the pharmaceutical industry for their antioxidant and other health-promoting properties. This technical guide provides a comprehensive overview of the this compound pathway in various plant species, detailing its enzymatic components, regulation, and the experimental protocols used for its investigation.

The Shikimate and this compound Pathways: An Interconnected Network

The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate and erythrose-4-phosphate into chorismate, the common precursor for aromatic amino acids.[1] The this compound pathway diverges from the shikimate pathway at the level of 3-dehydrothis compound. This intermediate can be either converted to 3-dehydroshikimate by 3-dehydrothis compound dehydratase (DQD) as part of the canonical shikimate pathway, or it can be reduced to this compound by this compound dehydrogenase (QDH).[2][3] This bifurcation represents a key regulatory point, channeling carbon flow into either primary or secondary metabolism.

The evolution of QDH from shikimate dehydrogenase (SDH), the enzyme responsible for the reduction of 3-dehydroshikimate to shikimate, is a fascinating example of neofunctionalization following gene duplication.[1][3] This duplication event, which occurred prior to the split between angiosperms and gymnosperms, gave rise to a distinct QDH enzyme, allowing for the specialized production of this compound.

Below is a diagram illustrating the core reactions of the shikimate and this compound pathways.

References

- 1. dspace.library.uvic.ca [dspace.library.uvic.ca]

- 2. Molecular Characterization of this compound and Shikimate Metabolism in Populus trichocarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evolution of a secondary metabolic pathway from primary metabolism: shikimate and this compound biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Subcellular Localization of Quinate Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinate, a cyclic polyol, and its derivatives, such as chlorogenic acid, are significant plant secondary metabolites with diverse roles in plant defense and notable pharmacological properties. The metabolism of this compound is intricately linked to the shikimate pathway, which is the central route for the biosynthesis of aromatic amino acids in plants, fungi, and bacteria. Understanding the subcellular compartmentalization of this compound metabolism is crucial for elucidating its regulation, its interaction with primary metabolic pathways, and for developing strategies to engineer the production of high-value aromatic compounds. This technical guide provides a comprehensive overview of the current knowledge on the subcellular localization of this compound metabolism, with a focus on the key enzymes, their distribution across different cellular compartments, and the experimental methodologies used for their localization.

Core Metabolic Pathways and Subcellular Compartmentalization

This compound metabolism primarily involves its synthesis from and conversion to intermediates of the shikimate pathway. The core of this metabolic interplay is localized in two main subcellular compartments in plant cells: the plastids (including chloroplasts) and the cytosol .

The shikimate pathway is predominantly located within the plastids, where the biosynthesis of chorismate, the precursor for aromatic amino acids, occurs.[1] However, evidence strongly suggests the existence of a cytosolic branch of this compound and shikimate metabolism.[2] This dual localization points towards a complex regulatory network and the necessity of metabolite transport between these compartments.[3]

The key enzymatic steps connecting this compound to the shikimate pathway are:

-

This compound Dehydrogenase (QDH): This enzyme catalyzes the reversible NAD(P)H-dependent reduction of 3-dehydrothis compound to this compound.[4] Isoforms of QDH have been identified, and while some are associated with the plastidial shikimate pathway, others are believed to function in the cytosol.[5]

-

This compound Hydrolyase (also referred to as this compound Dehydratase or QD): This enzyme catalyzes the conversion of this compound to shikimate. Studies in pea roots have localized this enzyme to the plastids.

The presence of these enzymes in different compartments necessitates the transport of this compound and related intermediates across the plastid envelope. While specific transporters for this compound have not yet been definitively identified, the plastid inner envelope is known to contain a variety of metabolite transporters that facilitate the exchange of intermediates between the plastid and the cytosol.

Signaling Pathways and Logical Relationships

The interplay between the plastidial and cytosolic pools of this compound and shikimate pathway intermediates is crucial for regulating the flux towards primary and secondary metabolism. The diagram below illustrates the logical relationship between these compartments.

Data Presentation: Enzyme Localization and Properties

The following tables summarize the known subcellular localization and kinetic properties of key enzymes in this compound metabolism. It is important to note that quantitative data on the precise percentage of each enzyme in different compartments is limited and an area of active research.

| Enzyme | Organism | Subcellular Localization | Reference(s) |

| This compound Dehydrogenase (QDH) | Populus trichocarpa | Isoforms exist; likely both plastidial and cytosolic. | |

| Pisum sativum | Plastid | ||

| This compound Hydrolyase | Pisum sativum | Plastid | |

| Shikimate Dehydrogenase (SDH) | Pisum sativum | Predominantly Chloroplastic; minor cytosolic isoenzymes. | |

| Arabidopsis thaliana | Plastid | ||

| Dehydrothis compound Dehydratase (DQD) | Pisum sativum | Chloroplast |

| Enzyme Isoform | Organism | Substrate | Km (µM) | Vmax (µm s-1 mg-1) | Cofactor Preference | Reference(s) |

| Poptr2 (QDH) | Populus trichocarpa | This compound | - | - | NAD+ | |

| 3-Dehydrothis compound | 624 ± 28 | 150 ± 30 | - | |||

| Poptr3 (QDH) | Populus trichocarpa | This compound | - | - | NAD+ | |

| 3-Dehydrothis compound | 299 ± 50 | 103 ± 6 | - | |||

| This compound Hydrolyase | Pisum sativum | This compound | 2000 | - | None | |

| YdiB (this compound/Shikimate Dehydrogenase) | Escherichia coli | This compound | - | - | NAD+ or NADP+ | |

| Shikimate | - | - | NAD+ or NADP+ |

Experimental Protocols

Determining the subcellular localization of enzymes is fundamental to understanding their physiological role. A variety of experimental techniques are employed, often in combination, to provide robust evidence for protein localization.

Subcellular Fractionation and Western Blot Analysis

This classical biochemical approach involves the separation of cellular organelles based on their size and density, followed by the detection of the target protein in different fractions using specific antibodies.

Experimental Workflow:

References

- 1. Frontiers | The Metabolite Transporters of the Plastid Envelope: An Update [frontiersin.org]

- 2. Deciphering the cytosolic contribution to shikimate/quinate derived metabolites - WEST VIRGINIA UNIVERSITY [portal.nifa.usda.gov]

- 3. Making the connections--the crucial role of metabolite transporters at the interface between chloroplast and cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Characterization of this compound and Shikimate Metabolism in Populus trichocarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.library.uvic.ca [dspace.library.uvic.ca]

Quinate: A Key Signaling Molecule in Plant Defense

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinate, a secondary metabolite derived from the shikimate pathway, is emerging as a significant signaling molecule in the orchestration of plant defense responses. Traditionally viewed as a metabolic intermediate and a precursor for various secondary compounds, recent evidence highlights its active role in modulating key defense signaling pathways, particularly the jasmonate pathway. This technical guide synthesizes the current understanding of this compound's function in plant immunity, detailing its biosynthesis, proposed perception mechanisms, and downstream signaling effects. We present quantitative data on its impact on gene expression, provide detailed experimental protocols for its study, and visualize the intricate signaling networks using Graphviz diagrams. This document serves as a comprehensive resource for researchers and professionals in plant science and drug development seeking to explore the therapeutic and agricultural potential of this compound-mediated plant defense.

Introduction

Plants, being sessile organisms, have evolved sophisticated defense mechanisms to counteract a myriad of biotic and abiotic stresses. A central component of this defense system is the production of a diverse array of chemical compounds, including secondary metabolites. The shikimate pathway is a crucial metabolic route that funnels carbon into the biosynthesis of aromatic amino acids and a multitude of secondary compounds vital for plant defense, such as flavonoids, lignins, and alkaloids[1].

This compound, a structural analog of shikimate, is synthesized from an intermediate of the shikimate pathway, 3-dehydrothis compound, by the enzyme this compound dehydrogenase (QDH)[2][3]. While shikimate is an essential primary metabolite, this compound has been primarily characterized as a secondary metabolite, often accumulating in plants under stress and acting as a feeding deterrent[3][4]. However, emerging research indicates that this compound's role extends beyond that of a mere defense compound; it actively participates in signaling cascades that regulate plant immunity.

This guide provides a detailed exploration of this compound as a signaling molecule, focusing on its biosynthesis, its influence on defense-related gene expression, and its interplay with major phytohormone signaling pathways.

This compound Biosynthesis and its Link to the Shikimate Pathway

The biosynthesis of this compound is intrinsically linked to the shikimate pathway, a seven-step metabolic route for the production of chorismate, the precursor for aromatic amino acids.

-

The Shikimate Pathway: This pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and proceeds through a series of enzymatic reactions to produce chorismate.

-

The this compound Branch: this compound is formed from 3-dehydrothis compound, an intermediate in the shikimate pathway, through the action of this compound dehydrogenase (QDH). QDH is evolutionarily related to shikimate dehydrogenase (SDH), the enzyme that converts 3-dehydroshikimate to shikimate in the main pathway. The evolution of QDH from SDH through gene duplication and subsequent functional divergence in seed plants highlights the importance of this compound in this lineage.

The diversion of 3-dehydrothis compound towards this compound synthesis represents a critical metabolic branch point, suggesting a regulatory mechanism that balances primary metabolic needs with the production of this defense-related secondary metabolite.

This compound as a Signaling Molecule: Evidence and Proposed Mechanisms

While the accumulation of this compound during stress has been documented, direct evidence for its role as a signaling molecule has been more recent. A key study demonstrated that the exogenous application of quinic acid to peanut plants enhanced their resistance to thrips and led to significant changes in the expression of genes within the jasmonic acid (JA) signaling pathway.

Modulation of the Jasmonic Acid Pathway

Exogenous application of quinic acid has been shown to upregulate the expression of key genes in the JA pathway, including:

-

LOX (Lipoxygenase): A crucial enzyme in the biosynthesis of jasmonic acid.

-

JAZ1 (Jasmonate ZIM-domain protein 1): A repressor of JA signaling.

-

MYC2 and MYC3: Transcription factors that are master regulators of JA-responsive genes.

This indicates that this compound can act as an elicitor, triggering the JA signaling cascade, a central pathway in plant defense against necrotrophic pathogens and chewing insects.

Proposed Perception Mechanism: A Role for Receptor-Like Kinases?

The precise mechanism by which plants perceive this compound as a signal is yet to be fully elucidated. However, research on the perception of structurally related quinone molecules provides a compelling hypothesis. Quinone signaling in Arabidopsis thaliana is mediated by a leucine-rich-repeat receptor-like kinase (LRR-RLK) named CARD1 (CANNOT RESPOND TO DMBQ 1). This receptor perceives the quinone 2,6-dimethoxy-1,4-benzoquinone (DMBQ) and initiates a signaling cascade involving an increase in cytosolic Ca2+ concentration, leading to the expression of defense-related genes.

Given the structural similarities between this compound and quinones, it is plausible that a similar LRR-RLK may be involved in this compound perception. This hypothesis is ripe for experimental validation through techniques such as ligand-binding assays and genetic screening for mutants insensitive to this compound.

This compound as a Putative Damage-Associated Molecular Pattern (DAMP)

An alternative or complementary hypothesis is that this compound may function as a Damage-Associated Molecular Pattern (DAMP). DAMPs are endogenous molecules that are released upon tissue damage and are recognized by the plant's immune system to signal danger and activate defense responses. The accumulation of this compound in response to various stresses, including herbivory and pathogen attack, is consistent with a role as a DAMP. Upon cellular damage, the release of this compound into the apoplast could trigger localized and systemic defense responses.

Quantitative Data on this compound-Induced Defense Responses

The following table summarizes the quantitative data from a study on the effect of exogenous quinic acid application on the expression of defense-related genes in peanut (Arachis hypogaea).

| Gene | Pathway | Fold Change (this compound vs. Control) | Reference |

| LOX | Jasmonic Acid Biosynthesis | Significant upregulation | |

| JAZ1 | Jasmonic Acid Signaling | Significant upregulation | |

| MYC2 | Jasmonic Acid Signaling | Significant upregulation | |

| MYC3 | Jasmonic Acid Signaling | Significant upregulation | |

| GA20OX | Gibberellin Biosynthesis | Upregulation | |

| GID1 | Gibberellin Signaling | Upregulation | |

| DELLA | Gibberellin Signaling | Downregulation |

Note: Specific fold-change values were not provided in the abstract and would require access to the full-text article. The table reflects the reported directional changes in gene expression.

Crosstalk with Other Phytohormone Pathways

The study on peanuts also revealed that quinic acid influences the gibberellin (GA) pathway, which is primarily known for its role in plant growth and development. The upregulation of GA biosynthesis and signaling genes (GA20OX and GID1) and the downregulation of a GA signaling repressor (DELLA) suggest a complex interplay between this compound-induced defense and developmental pathways. This crosstalk is a critical area for future research to understand how plants balance growth and defense in response to this compound signaling.

Experimental Protocols

This section provides an overview of key experimental protocols for studying this compound as a signaling molecule in plant defense.

This compound Extraction and Quantification

Objective: To extract and quantify the endogenous levels of this compound in plant tissues.

Methodology:

-

Sample Collection and Preparation: Collect plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the tissue and grind to a fine powder.

-

Extraction: Extract the powdered tissue with a solvent mixture, typically 80% methanol. Vortex vigorously and sonicate to ensure efficient extraction.

-

Purification: Centrifuge the extract to pellet debris. The supernatant can be further purified using solid-phase extraction (SPE) if necessary to remove interfering compounds.

-

Quantification: Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. A standard curve of pure quinic acid is used for quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolomics-driven investigation of plant defense response against pest and pathogen attack - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolomic Analysis Reveals the Diversity of Defense Metabolites in Nine Cereal Crops [mdpi.com]

- 4. Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Crossroads of Aromatic Biosynthesis: An In-depth Technical Guide to the Interaction of the Quinate and Shikimate Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The shikimate pathway, a seven-step metabolic route conserved in bacteria, archaea, fungi, algae, and plants, is the central artery for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1][2] Its absence in mammals makes it a prime target for the development of herbicides and antimicrobial agents.[3][4] Intertwined with this essential primary metabolic pathway is the quinate pathway, which leads to the production of this compound and its derivatives, important secondary metabolites involved in plant defense and signaling. This technical guide provides a comprehensive overview of the core interaction between the this compound and shikimate pathways, focusing on the key enzymatic control points, quantitative data, and detailed experimental methodologies for their study.

The central point of intersection between these two pathways is the intermediate 3-dehydrothis compound (DHQ).[5] DHQ can either be dehydrated by 3-dehydrothis compound dehydratase (DHQD) to enter the shikimate pathway or be reduced by this compound dehydrogenase (QDH) to form this compound. This enzymatic competition for a common substrate represents a critical regulatory node that dictates the metabolic flux towards either primary metabolism (aromatic amino acid biosynthesis) or secondary metabolism (this compound and its derivatives). Understanding the kinetics and regulation of the enzymes that catalyze these competing reactions, namely shikimate dehydrogenase (SDH) and this compound dehydrogenase (QDH), is paramount for manipulating the production of valuable aromatic compounds and for the rational design of novel therapeutics.

Core Signaling Pathways and Metabolic Flux

The interaction between the this compound and shikimate pathways is a classic example of the interplay between primary and secondary metabolism. The shikimate pathway is a linear sequence of seven enzymatic reactions that convert phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate, the precursor for aromatic amino acids. The this compound pathway, on the other hand, represents a branch point from the shikimate pathway, primarily in plants and some microorganisms.

The key regulatory juncture is the fate of 3-dehydrothis compound. In the shikimate pathway, 3-dehydrothis compound is converted to 3-dehydroshikimate by 3-dehydrothis compound dehydratase (DHQD). Subsequently, 3-dehydroshikimate is reduced to shikimate by shikimate dehydrogenase (SDH). In the this compound pathway, 3-dehydrothis compound is directly reduced to this compound by this compound dehydrogenase (QDH).

The evolution of QDH is a fascinating example of neofunctionalization, having arisen from a gene duplication of SDH. This evolutionary event provided plants with the metabolic flexibility to divert carbon from primary metabolism into the synthesis of protective secondary metabolites. The differential expression and kinetic properties of SDH and QDH isoforms allow for precise control over the allocation of 3-dehydrothis compound.

Signaling Pathway Diagram

Quantitative Data: Enzyme Kinetics

The substrate specificity and kinetic parameters of shikimate dehydrogenase (SDH) and this compound dehydrogenase (QDH) are critical determinants of the metabolic flux through each pathway. Below are tables summarizing the kinetic data for SDH and QDH from various organisms.

Table 1: Kinetic Parameters of Shikimate Dehydrogenase (SDH)

| Organism | Substrate | Km (µM) | Vmax (U/mg) | Cofactor | Reference |

| Populus trichocarpa (Poptr1) | Shikimate | 130 ± 20 | 12.5 ± 0.8 | NADP+ | |

| Populus trichocarpa (Poptr5) | Shikimate | 150 ± 30 | 10.2 ± 1.1 | NADP+ | |

| Staphylococcus aureus (MRSA) | Shikimate | 250 | - | NADP+ | |

| Staphylococcus epidermidis | Shikimate | 73 | 22.8 s-1 (kcat) | NADP+ | |

| Mycobacterium tuberculosis | 3-Dehydroshikimate | - | - | NADPH | |

| Pisum sativum | 3-Dehydroshikimate | - | - | NADPH |

Table 2: Kinetic Parameters of this compound Dehydrogenase (QDH)